

# Application Note: Flow Cytometry Analysis with Cy7.5 Maleimide Labeled Antibodies

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## Compound of Interest

Compound Name: Cy7.5 maleimide

Cat. No.: B14084122

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye valuable for applications requiring deep tissue penetration and minimal interference from background autofluorescence, such as in vivo imaging.[1][2] In flow cytometry, its utility lies in its long-wavelength emission, which minimizes spectral overlap with fluorophores excited by common blue and yellow-green lasers.[3] This characteristic simplifies multicolor panel design and enhances the detection of antigens, particularly those with low expression levels.[3]

**Cy7.5 maleimide** is a thiol-reactive derivative designed for covalently conjugating the dye to proteins, peptides, or other biomolecules containing free sulfhydryl (-SH) groups.[1][4] The maleimide group selectively reacts with thiols at a neutral pH range (6.5-7.5) to form a stable thioether bond.[5][6] This application note provides detailed protocols for labeling antibodies with **Cy7.5 maleimide** and their subsequent use in flow cytometry analysis.

## Spectral Properties and Instrument Considerations

Proper instrument setup is critical for detecting NIR dyes like Cy7.5.

- **Excitation and Emission:** Cy7.5 has an excitation maximum around 785-788 nm and an emission maximum around 801-808 nm.[1][7]

- **Laser and Filter Configuration:** A red laser (e.g., 633 nm or 640 nm) can provide sufficient excitation, although a laser closer to its excitation peak is optimal.[\[8\]](#) The emission is typically collected using a specific filter set for the far-red spectrum (e.g., a 780/60 nm bandpass filter). It is crucial to know your cytometer's specific laser and filter configuration to ensure it can efficiently detect Cy7.5.[\[8\]](#)[\[9\]](#)
- **Multicolor Panel Design:** When incorporating Cy7.5 into a multicolor panel, its primary advantage is reduced spectral overlap with shorter wavelength dyes.[\[3\]](#) However, compensation is still necessary, especially with other far-red dyes like APC or Alexa Fluor 700. Always run single-stain controls for each fluorophore in your panel to accurately calculate the compensation matrix.[\[8\]](#) Brighter fluorophores should be matched with weakly expressed antigens, while dimmer fluorophores can be used for highly expressed markers.[\[10\]](#)

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Common Laser (nm)	Relative Brightness
Cy7.5	~788	~808	633, 640	Bright
APC-Cy7	650	~785	633, 640	Bright <a href="#">[3]</a>
APC	~650	~660	633, 640	Very Bright <a href="#">[11]</a>
PE-Cy7	565	~785	488, 561	Very Bright <a href="#">[3]</a>

Table 1: Comparison of Cy7.5 with other common far-red fluorophores used in flow cytometry.

## Experimental Protocols

### Protocol 1: Antibody Labeling with Cy7.5 Maleimide

This protocol describes the covalent conjugation of **Cy7.5 maleimide** to an antibody. The process involves the reduction of disulfide bonds in the antibody's hinge region to generate free thiols, followed by reaction with the maleimide dye.

Materials:

- Antibody (IgG) of interest (concentration >2 mg/mL recommended)[\[12\]](#)

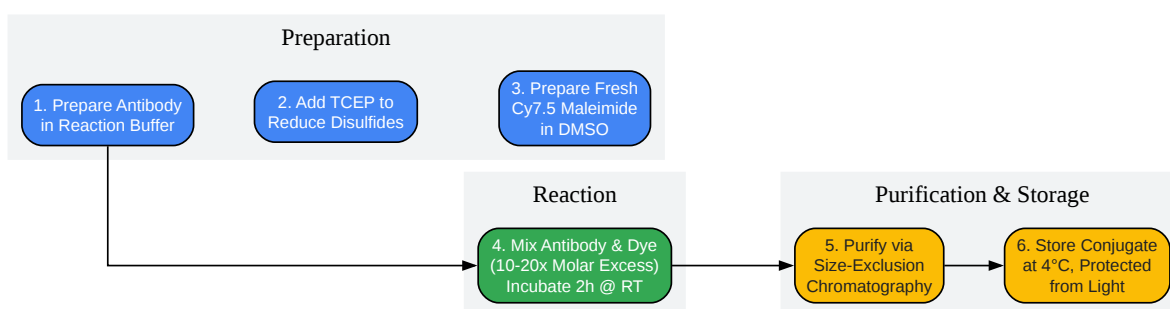
- **Cy7.5 maleimide**

- Anhydrous Dimethyl sulfoxide (DMSO)
- Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
- Reaction Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES)[4]
- Purification/Desalting column (e.g., Sephadex G-25)[6]

Procedure:

- Antibody Preparation:
  - Dissolve or dialyze the antibody into the degassed Reaction Buffer at a concentration of 2-10 mg/mL.[6]
  - To reduce disulfide bonds and generate free thiols, add a 10-fold molar excess of TCEP to the antibody solution.[6][13]
  - Incubate for 30 minutes at room temperature.[6][13]
- Dye Preparation:
  - Allow the vial of **Cy7.5 maleimide** to warm to room temperature before opening.
  - Prepare a fresh 10 mM stock solution by dissolving the dye in anhydrous DMSO.[5] Vortex briefly to ensure it is fully dissolved. This solution should be used promptly.[6]
- Conjugation Reaction:
  - Add the **Cy7.5 maleimide** stock solution to the reduced antibody solution. A starting molar ratio of 10-20 moles of dye per 1 mole of protein is recommended.[6][12]
  - Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[6]
- Purification:

- Separate the labeled antibody from unreacted free dye using a desalting or size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[6]
- Collect the fractions containing the purple-colored, labeled antibody.
- Degree of Labeling (DOL) Calculation (Optional but Recommended):
  - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~788 nm (for Cy7.5).
  - Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients for the antibody and dye. The optimal DOL for most antibodies is between 2 and 10.[6][12]
- Storage:
  - Store the labeled antibody at 4°C, protected from light. Add a protein stabilizer like BSA and a preservative like sodium azide for long-term storage.



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Caption: Workflow for conjugating antibodies with **Cy7.5 maleimide**.

## Protocol 2: Cell Staining for Flow Cytometry

This protocol outlines the steps for staining suspended cells (e.g., PBMCs) with a Cy7.5-conjugated antibody.

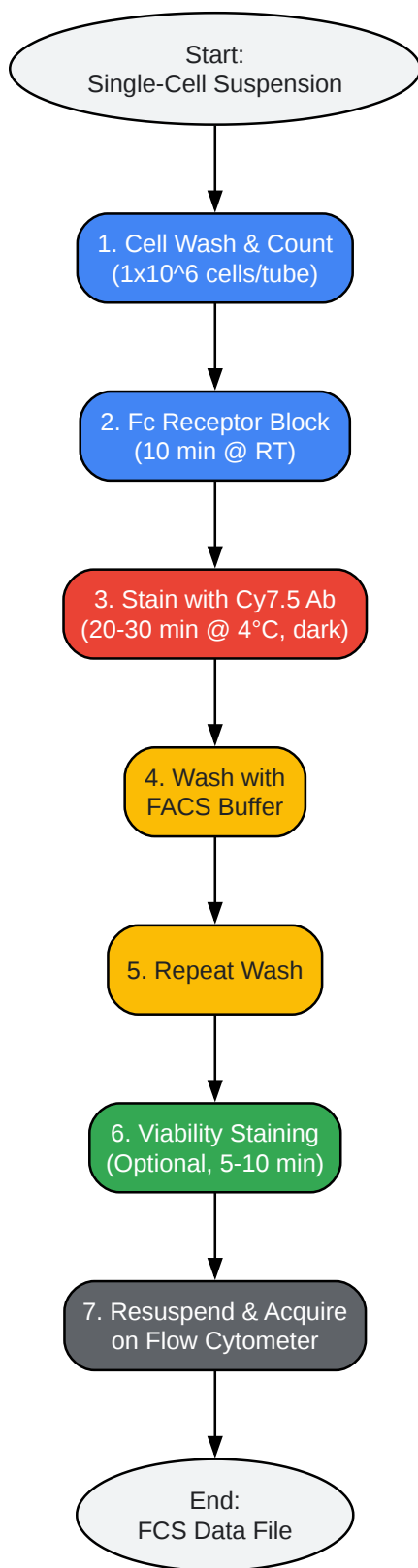
#### Materials:

- Single-cell suspension ( $1 \times 10^7$  cells/mL)
- FACS Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- Fc Receptor Blocking solution (e.g., Human TruStain FcX™ or unconjugated IgG)
- Cy7.5-conjugated antibody (titrated to optimal concentration)
- Viability Dye (optional, e.g., 7-AAD or a fixable viability dye)
- Flow cytometry tubes

#### Procedure:

- Cell Preparation:
  - Start with a single-cell suspension. Wash cells by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet in cold FACS buffer.[\[3\]](#)
  - Count the cells and adjust the concentration to  $1 \times 10^7$  cells/mL.[\[3\]](#)
  - Aliquot 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into each flow cytometry tube.[\[3\]](#)
- Fc Receptor Blocking:
  - To prevent non-specific binding, add an Fc blocking reagent to the cells according to the manufacturer's instructions.[\[8\]](#)
  - Incubate for 10 minutes at room temperature.[\[3\]](#)
- Antibody Staining:
  - Add the predetermined optimal concentration of the Cy7.5-labeled antibody to the cells.
  - Include necessary controls: an unstained control, a single-stain Cy7.5 control for compensation, and a Fluorescence Minus One (FMO) control for accurate gating.[\[8\]](#)

- Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[3] Protecting samples from light is critical to prevent dye degradation.[3][8]
- Washing:
  - Add 2 mL of cold FACS buffer to each tube.
  - Centrifuge at 300-400 x g for 5 minutes and discard the supernatant. Repeat the wash step to remove unbound antibody.[3]
- Viability Staining (Optional):
  - If using a non-fixable viability dye like 7-AAD, resuspend the cell pellet in 200-400 µL of FACS buffer and add the dye 5-10 minutes before analysis.[3]
- Data Acquisition:
  - Resuspend the final cell pellet in 0.5 mL of PBS.
  - Acquire samples on a flow cytometer equipped with the appropriate laser and filters for Cy7.5 detection. Ensure the compensation matrix has been correctly applied.



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Caption: Standard workflow for cell staining with a Cy7.5 conjugate.

## Data Analysis and Interpretation

**Stain Index (SI):** The Stain Index is a useful metric for quantifying the brightness of a fluorochrome and determining the optimal antibody concentration (titration).<sup>[14][15]</sup> It normalizes the signal (positive population) against the background noise (negative population's spread).<sup>[15][16]</sup> A higher stain index indicates better resolution between the positive and negative populations.

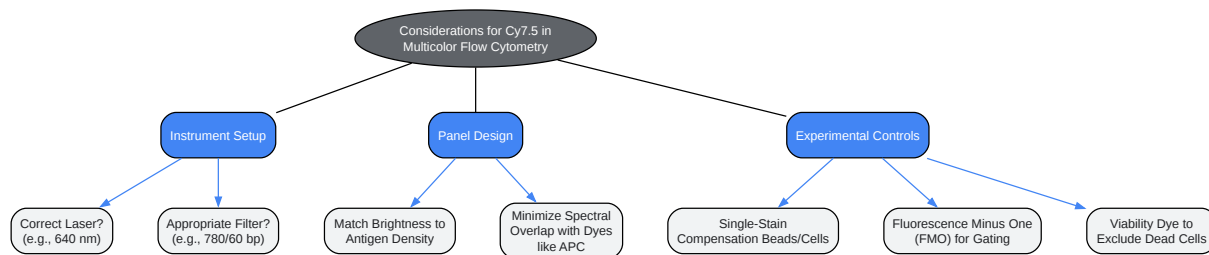
The formula is generally:  $\text{Stain Index} = (\text{Median\_positive} - \text{Median\_negative}) / (2 * \text{SD\_negative})$ <sup>[14][16]</sup>

Where:

- Median\_positive: Median fluorescence intensity of the positively stained population.
- Median\_negative: Median fluorescence intensity of the unstained/negative population.
- SD\_negative: Standard deviation of the negative population.

Antibody Dilution	MFI (Positive)	MFI (Negative)	SD (Negative)	Calculated Stain Index
1:50	85,000	1,500	450	92.8
1:100	82,000	1,200	380	106.3
1:200	71,000	1,100	370	94.5
1:400	55,000	1,050	360	74.9

Table 2: Example titration data for a Cy7.5-conjugated antibody. The optimal concentration is determined by the dilution that yields the highest Stain Index<sup>[10][16]</sup>, which in this example is 1:100.



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Caption: Key considerations for using Cy7.5 in multicolor experiments.

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